molecular formula C8H14BN3O2 B6342456 5-(Diethylamino)pyrazine-2-boronic acid CAS No. 1310383-60-8

5-(Diethylamino)pyrazine-2-boronic acid

Cat. No.: B6342456
CAS No.: 1310383-60-8
M. Wt: 195.03 g/mol
InChI Key: IOWBPZWEDGMWOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Diethylamino)pyrazine-2-boronic acid is an organoboron compound that has garnered interest in various fields of chemistry due to its unique properties and reactivity. This compound features a pyrazine ring substituted with a diethylamino group and a boronic acid moiety, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyrazine derivative with a boronic acid or ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient and functional group tolerant.

Industrial Production Methods

Industrial production of 5-(Diethylamino)pyrazine-2-boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and sustainable production .

Chemical Reactions Analysis

Types of Reactions

5-(Diethylamino)pyrazine-2-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazine derivatives, boronic esters, and borates, depending on the specific reaction conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Diethylamino)pyrazine-2-boronic acid is unique due to the presence of both a diethylamino group and a boronic acid moiety on the pyrazine ring. This combination enhances its reactivity and versatility in various chemical reactions and applications .

Properties

IUPAC Name

[5-(diethylamino)pyrazin-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BN3O2/c1-3-12(4-2)8-6-10-7(5-11-8)9(13)14/h5-6,13-14H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWBPZWEDGMWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=N1)N(CC)CC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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